(S)-1-(3-bromophenyl)butylamine is an organic compound with the molecular formula C12H18BrN. It is classified as a substituted phenethylamine, where the phenyl ring is modified by the presence of a bromine atom at the para position relative to the amine group, and a butyl chain is attached to the nitrogen atom. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in various synthetic pathways.
The compound can be synthesized through various chemical reactions involving bromination and alkylation processes. It can be sourced from chemical suppliers or synthesized in laboratory settings using established protocols.
The synthesis of (S)-1-(3-bromophenyl)butylamine typically involves several key steps:
Common reagents include:
The molecular structure of (S)-1-(3-bromophenyl)butylamine can be described as follows:
Property | Value |
---|---|
IUPAC Name | N-[1-(3-bromophenyl)ethyl]butan-1-amine |
InChI | InChI=1S/C12H18BrN/c1-3-4-8-14-10(2)11-6-5-7-12(13)9-11/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI Key | ZVPDAJUXNRWLGV-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC(C)C1=CC(=CC=C1)Br |
(S)-1-(3-bromophenyl)butylamine can participate in several types of chemical reactions:
Reactions may utilize:
The mechanism of action for (S)-1-(3-bromophenyl)butylamine primarily involves its interaction with biological targets such as receptors or enzymes.
Upon administration, this compound may act as a ligand for certain receptors, influencing neurotransmitter activity or other biochemical pathways. Its structural features allow it to bind effectively to target sites, potentially leading to pharmacological effects.
While specific data on its mechanism may be limited, similar compounds have been shown to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
(S)-1-(3-bromophenyl)butylamine exhibits various physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not readily available |
Boiling Point | Not readily available |
Density | Not readily available |
(S)-1-(3-bromophenyl)butylamine has several scientific uses:
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: